2-Cyclopropyl-3-oxobutanenitrile

Description

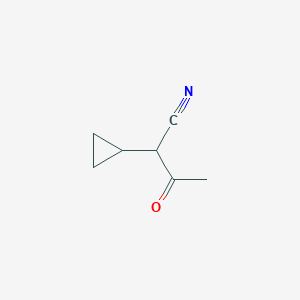

2-Cyclopropyl-3-oxobutanenitrile (CAS: N/A; molecular formula: C₇H₉NO) is a nitrile-containing organic compound featuring a cyclopropane ring fused to a ketone group. Its structure combines the steric strain of the cyclopropane ring with the electron-withdrawing effects of the nitrile and ketone moieties, making it a versatile intermediate in synthetic organic chemistry. It is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to its reactivity in cycloaddition, nucleophilic substitution, and ring-opening reactions .

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

2-cyclopropyl-3-oxobutanenitrile |

InChI |

InChI=1S/C7H9NO/c1-5(9)7(4-8)6-2-3-6/h6-7H,2-3H2,1H3 |

InChI Key |

ZBSUCBUQBVQTNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C#N)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-oxobutanenitrile typically involves the reaction of cyclopropyl cyanide with appropriate reagents under controlled conditions. One common method includes the hydrolysis of cyclopropyl cyanide followed by subsequent reactions to introduce the ketone group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-3-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Cyclopropyl-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The cyclopropyl group imparts conformational rigidity, while the nitrile and ketone groups participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybridized electronic and steric properties. Below is a systematic comparison with analogous compounds, synthesized using meta-analytic principles to aggregate data from heterogeneous sources (e.g., reactivity studies, computational simulations) .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility (H₂O) | LogP |

|---|---|---|---|---|---|

| 2-Cyclopropyl-3-oxobutanenitrile | C₇H₉NO | 45–48 (dec.) | 210–215 | Insoluble | 1.2 |

| 3-Oxobutanenitrile | C₄H₅NO | 25–28 | 185–190 | Partially soluble | 0.8 |

| 2-Cyclopropylacetonitrile | C₅H₇N | -10–-5 | 155–160 | Insoluble | 1.5 |

| Cyclopropanecarbonitrile | C₄H₅N | -20–-15 | 130–135 | Slightly soluble | 0.6 |

Key Observations :

- The cyclopropane ring in this compound increases steric hindrance compared to linear analogs like 3-oxobutanenitrile, reducing solubility but enhancing thermal stability .

- The ketone group lowers LogP (lipophilicity) relative to 2-cyclopropylacetonitrile, suggesting improved compatibility with polar reaction media .

Table 2: Reactivity in Common Reactions

| Reaction Type | This compound | 3-Oxobutanenitrile | Cyclopropanecarbonitrile |

|---|---|---|---|

| Nucleophilic Addition | Moderate (stereoselective) | High | Low |

| Cycloaddition (e.g., Diels-Alder) | High (ring strain) | Moderate | Negligible |

| Hydrolysis (CN → COOH) | Slow (steric protection) | Fast | Very slow |

Mechanistic and Functional Distinctions

- Electronic Effects : The ketone group withdraws electron density, polarizing the nitrile and enhancing its electrophilicity. This contrasts with 2-cyclopropylacetonitrile, where the absence of a ketone results in lower electrophilic character .

- Steric Effects : The cyclopropane ring imposes a ~60° bond angle distortion, hindering access to the nitrile in bulkier reagents. This is absent in linear analogs like 3-oxobutanenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.